molecular formula C15H17N3OS B5541527 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B5541527
M. Wt: 287.4 g/mol
InChI Key: HWFAJECELSYMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE is a chemical compound known for its unique structure and properties

Scientific Research Applications

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:

Safety and Hazards

Sigma-Aldrich provides this compound to researchers but does not collect analytical data for it . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with an appropriate acylating agent, such as 3-methylphenylacetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to various pyrimidinyl derivatives .

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrimidinyl group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-mercaptopyrimidine
  • N-(3,4-Dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide
  • 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-nitrophenyl)acetamide

Uniqueness

The presence of both the pyrimidinyl and sulfanyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10-5-4-6-13(7-10)18-14(19)9-20-15-16-11(2)8-12(3)17-15/h4-8H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFAJECELSYMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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